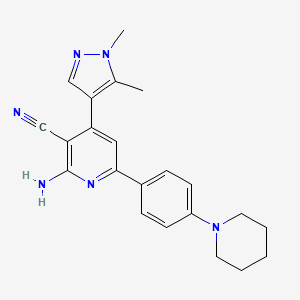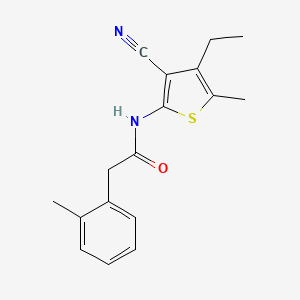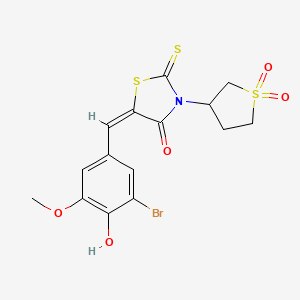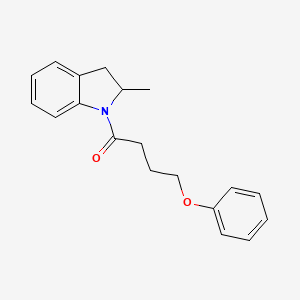![molecular formula C14H14F3N5 B5310056 N-(4,6-dimethyl-2-pyrimidinyl)-N'-[2-(trifluoromethyl)phenyl]guanidine](/img/structure/B5310056.png)
N-(4,6-dimethyl-2-pyrimidinyl)-N'-[2-(trifluoromethyl)phenyl]guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,6-dimethyl-2-pyrimidinyl)-N'-[2-(trifluoromethyl)phenyl]guanidine, commonly known as DMPG, is a chemical compound used in scientific research. It is a potent and selective agonist of the α2δ subunit of voltage-gated calcium channels, which are involved in neurotransmitter release and neuronal excitability.
作用機序
DMPG acts as an agonist of the α2δ subunit of voltage-gated calcium channels, which are located on presynaptic terminals of neurons. Binding of DMPG to these channels results in an increase in calcium influx, leading to a reduction in neurotransmitter release. This mechanism of action is similar to that of pregabalin, a drug used to treat neuropathic pain.
Biochemical and physiological effects:
DMPG has been shown to reduce the release of various neurotransmitters, including glutamate, GABA, and noradrenaline. It also reduces the excitability of neurons by decreasing the frequency and amplitude of action potentials. In addition, DMPG has been shown to alleviate neuropathic pain in animal models by reducing hyperexcitability of sensory neurons.
実験室実験の利点と制限
One of the main advantages of using DMPG in lab experiments is its potency and selectivity for the α2δ subunit of voltage-gated calcium channels. This allows researchers to study the specific effects of this subunit on neuronal function. However, one limitation of DMPG is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on DMPG. One area of interest is the development of more potent and selective agonists of the α2δ subunit of voltage-gated calcium channels. Another area of interest is the investigation of the effects of DMPG on other physiological systems, such as the cardiovascular and immune systems. Finally, DMPG could be used as a tool to study the role of calcium channels in various neurological and psychiatric disorders, such as epilepsy and depression.
In conclusion, DMPG is a potent and selective agonist of the α2δ subunit of voltage-gated calcium channels, which has been extensively used in scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. There are several future directions for research on DMPG, which could lead to a better understanding of the role of calcium channels in various physiological and pathological conditions.
合成法
DMPG can be synthesized using a multistep process starting from 2-amino-4,6-dimethylpyrimidine and 2-trifluoromethylphenyl isocyanate. The intermediate product is then treated with guanidine hydrochloride to obtain DMPG. The purity and yield of DMPG can be improved by using various purification techniques such as recrystallization, column chromatography, and HPLC.
科学的研究の応用
DMPG has been extensively used in scientific research to study the role of α2δ subunit of voltage-gated calcium channels in various physiological and pathological conditions. It has been shown to modulate neurotransmitter release, reduce neuronal excitability, and alleviate neuropathic pain. DMPG has also been used to investigate the effects of calcium channel blockers on synaptic transmission and plasticity.
特性
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-[2-(trifluoromethyl)phenyl]guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5/c1-8-7-9(2)20-13(19-8)22-12(18)21-11-6-4-3-5-10(11)14(15,16)17/h3-7H,1-2H3,(H3,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZGMANANMSUSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC=CC=C2C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethoxyphenyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5309979.png)

![4-chloro-1-[(4-methylphenyl)acetyl]-1H-pyrazole](/img/structure/B5309996.png)
![2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-methylacetamide](/img/structure/B5310004.png)

![N-[2-(1-benzyl-4-piperidinyl)ethyl]-2-morpholinecarboxamide dihydrochloride](/img/structure/B5310012.png)
![N-(isoxazol-3-ylmethyl)-7-(tetrahydro-2H-pyran-2-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5310020.png)


![1-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carbonitrile](/img/structure/B5310059.png)
![3-methyl-5-pyrazolo[1,5-a]pyridin-7-ylpyridin-2-amine](/img/structure/B5310062.png)
![4-benzyl-5-{1-[(3-methyl-5-isoxazolyl)acetyl]-4-piperidinyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5310076.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)-1,4-diazepan-5-one](/img/structure/B5310084.png)
![2-methyl-3-[(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5310099.png)